molecular formula C20H18ClNO4 B6422333 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide CAS No. 950285-78-6

7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide

Cat. No. B6422333
CAS RN: 950285-78-6
M. Wt: 371.8 g/mol
InChI Key: GQJDNCUKXQPHMI-UHFFFAOYSA-N
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Description

7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide (7-CMMB) is a synthetic compound of the benzoxepine class, containing both amide and carboxamide functional groups. It is a versatile compound, with a wide range of applications in scientific research, ranging from biochemical and physiological studies to clinical trials. It has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is not yet fully understood. However, it is believed to act as a calcium channel blocker, preventing the influx of calcium ions into cells and thus inhibiting the release of neurotransmitters. It is also believed to act as a serotonin reuptake inhibitor, blocking the reuptake of serotonin and thus increasing its concentration in the brain. Additionally, 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is believed to act as a neurosteroid, modulating the activity of the central nervous system.
Biochemical and Physiological Effects
7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters, such as glutamate and GABA, from neurons. It has also been shown to reduce the activity of the sympathetic nervous system, resulting in a decrease in heart rate and blood pressure. Additionally, 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, resulting in a decrease in cortisol levels.

Advantages and Limitations for Lab Experiments

7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively inexpensive, making it an attractive choice for researchers on a budget. Additionally, it is easy to synthesize, making it an attractive choice for researchers who need to quickly and efficiently produce the compound.
The main limitation of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide for laboratory experiments is that it is not yet fully understood. While its mechanism of action is believed to involve calcium channel blocking, serotonin reuptake inhibition, and neurosteroid modulation, the exact mechanism is not yet known. Additionally, its effects on the biochemical and physiological systems are not yet fully understood.

Future Directions

There are several potential future directions for 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide research. One potential direction is to further investigate its mechanism of action. Further research could be done to determine the exact mechanism by which 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide acts on the biochemical and physiological systems. Additionally, further research could be done to investigate the effects of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide on the cardiovascular system, the central nervous system, and the endocrine system.
Another potential direction is to investigate the potential therapeutic applications of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide. Further research could be done to investigate the potential of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide as a treatment for various diseases and conditions, such as hypertension, anxiety, and depression. Additionally, further research could be done to investigate the potential of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide as a drug delivery system, allowing for the targeted delivery of drugs to specific areas of the body.
Finally, further research could be done to investigate the potential of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide as a tool for drug discovery. Further research could be done to investigate the potential of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide as a tool for screening and identifying novel drugs and compounds. Additionally, further research could be done to investigate the potential of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide as a tool for studying the effects of drugs on the biochemical and physiological systems.
In conclusion, 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide (7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide) is a versatile compound, with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively. This paper has provided an overview of 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Synthesis Methods

7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide can be synthesized in a two-step process. In the first step, a 2-methoxyphenylmethyl chloride is reacted with 7-chloro-9-methoxy-1-benzoxepine in the presence of a base, such as sodium hydroxide or potassium carbonate, to produce the desired product. In the second step, the product is reacted with a carboxylic acid, such as acetic acid or propionic acid, to form 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide. This method is simple, efficient, and cost-effective, making it an attractive choice for laboratory use.

Scientific Research Applications

7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of calcium channel blockers on the cardiovascular system, and to study the effects of neurosteroids on the central nervous system. It has also been used to study the effects of serotonin reuptake inhibitors on the brain, and to study the effects of drugs on the endocrine system. Additionally, 7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide has been used in clinical trials to evaluate the efficacy of new drugs and treatments.

properties

IUPAC Name

7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-24-17-6-4-3-5-14(17)12-22-20(23)13-7-8-26-19-15(9-13)10-16(21)11-18(19)25-2/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJDNCUKXQPHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide

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